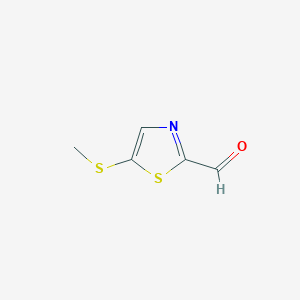

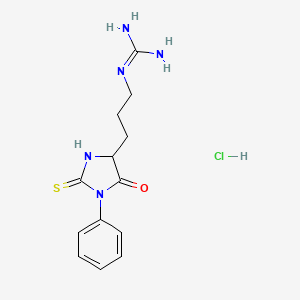

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiophene sulfonamide derivatives, including compounds similar to N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-2-sulfonamide, often involves Suzuki cross-coupling reactions. This method allows for the coupling of aryl boronic acids and esters with halogenated thiophene sulfonamides under mild conditions, offering a versatile approach to a wide range of thiophene sulfonamide derivatives (Noreen et al., 2017).

Molecular Structure Analysis

The molecular structure of thiophene sulfonamide derivatives has been elucidated through various spectroscopic techniques, including NMR, UV-VIS, and IR spectroscopy, along with X-ray crystallography. These studies reveal that the sulfonamide group significantly influences the electronic properties and stability of the molecule, leading to diverse biological activities and chemical reactivities (Subashini et al., 2009).

Chemical Reactions and Properties

Thiophene sulfonamides undergo various chemical reactions, including sulfonylation and sulfenylation, facilitated by catalysts like iodine or by employing N-hydroxy sulfonamide as a sulfonylating agent. These reactions are pivotal for synthesizing sulfone derivatives, which exhibit a wide range of biological activities (Raghuvanshi & Verma, 2021).

Physical Properties Analysis

The physical properties of thiophene sulfonamides, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. X-ray crystallography provides insights into the conformation and crystalline structure, which are crucial for understanding the compound's stability and reactivity (Sarojini et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and biological activity of thiophene sulfonamides, are largely determined by the nature of substitutions on the thiophene ring and the presence of the sulfonamide group. Studies involving quantum chemical approaches have been used to predict these properties, providing valuable information for designing compounds with desired characteristics (Mahmood et al., 2016).

Mecanismo De Acción

While the specific mechanism of action for N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-2-sulfonamide is not mentioned in the search results, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Direcciones Futuras

Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Propiedades

IUPAC Name |

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3S3/c1-10(12,5-7-15-2)8-11-17(13,14)9-4-3-6-16-9/h3-4,6,11-12H,5,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGLJZPZQBLQCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNS(=O)(=O)C1=CC=CS1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

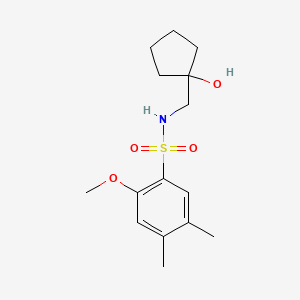

![2-(1,3-Benzodioxol-5-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2491830.png)

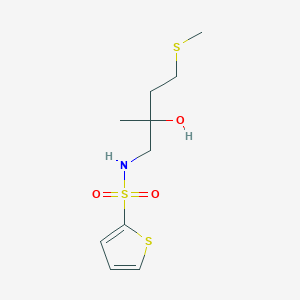

![N-(furan-2-ylmethyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2491831.png)

![2-[4-(Difluoromethoxy)phenyl]-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2491833.png)

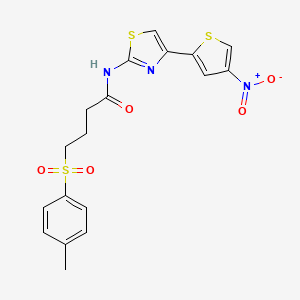

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2491838.png)

![2-[5-(4-Fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2491842.png)